Sodium thiosulfite anhydrous

CAS No.: 133413-26-0

Cat. No.: VC17034275

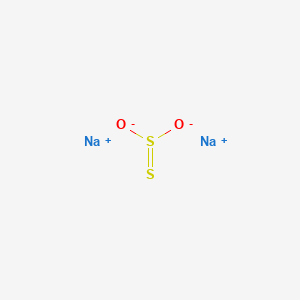

Molecular Formula: Na2O2S2

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133413-26-0 |

|---|---|

| Molecular Formula | Na2O2S2 |

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | disodium;dioxido(sulfanylidene)-λ4-sulfane |

| Standard InChI | InChI=1S/2Na.H2O2S2/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |

| Standard InChI Key | LNGNZSMIUVQZOX-UHFFFAOYSA-L |

| Canonical SMILES | [O-]S(=S)[O-].[Na+].[Na+] |

Introduction

Chemical and Physical Properties

Structural Characteristics

Sodium thiosulfate anhydrous consists of two sodium cations (Na⁺) and a thiosulfate anion (S₂O₃²⁻). The thiosulfate ion features a central sulfur atom bonded to three oxygen atoms and another sulfur atom, forming a tetrahedral geometry. This structure enables its function as a reducing agent and ligand in coordination chemistry .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 7772-98-7 | |

| Molecular Formula | Na₂S₂O₃ | |

| Molecular Weight | 158.11 g/mol | |

| Density | 1.667 g/cm³ (anhydrous) | |

| Solubility in Water | 70.1 g/100 mL (20°C) | |

| Melting Point | Decomposes at 220°C |

The anhydrous form is hygroscopic, necessitating storage in airtight containers to prevent hydration . Its solubility in water is markedly higher than in organic solvents like ethanol, which aligns with its use in aqueous analytical methods .

Reactivity and Stability

Synthesis and Industrial Production

Conventional Methods

The industrial synthesis of sodium thiosulfate anhydrous typically involves the reaction of sodium sulfite (Na₂SO₃) with elemental sulfur in boiling water:

.

Alternative routes include the oxidation of sodium sulfide (Na₂S) with sulfur dioxide or the use of cetylpyridinium chloride as a phase-transfer catalyst to enhance reaction efficiency .

Advanced Synthetic Applications

Recent methodologies have expanded its role in organic synthesis. For instance, a one-pot transition metal-free protocol utilizes sodium thiosulfate as a sulfur surrogate to synthesize thioesters from organic halides and aryl anhydrides, achieving yields of 42–90% . This approach minimizes toxicity and operational complexity, making it scalable for industrial applications .

Table 2: Synthetic Protocols for Thioester Formation

| Reactants | Conditions | Yield |

|---|---|---|

| R-X + ArCO₂Na + Na₂S₂O₃ | DMF, 80°C, 12h | 42–90% |

| R-Br + (Ac)₂O + Na₂S₂O₃ | K₂CO₃, CH₃CN, reflux | 75% |

Applications in Industry and Medicine

Analytical Chemistry

In iodometry, sodium thiosulfate anhydrous serves as a titrant to quantify oxidizing agents like hydrogen peroxide and chlorine. Its ability to reduce iodine to iodide enables precise endpoint detection via starch indicators .

Medical Therapeutics

Approved by the FDA under the trade name Pedmark®, sodium thiosulfate anhydrous is administered intravenously to prevent cisplatin-induced hearing loss in pediatric oncology patients . The mechanism involves chelation of platinum residues in the cochlea, thereby reducing oxidative stress . Additionally, it remains a first-line antidote for cyanide poisoning, where it converts cyanide to thiocyanate via the reaction:

.

Industrial Uses

-

Photography: Despite being largely replaced by ammonium thiosulfate, it still finds use as a fixer to dissolve unexposed silver halides .

-

Textile and Leather Processing: Acts as a bleaching agent for wool and a deliming agent in leather tanning .

-

Water Treatment: Neutralizes residual chlorine in wastewater via the reaction:

.

Table 3: Industrial Applications and Mechanisms

| Industry | Function | Mechanism |

|---|---|---|

| Photography | Fixing agent | Dissolves AgBr to form complexes |

| Textile | Bleaching | Reduces dye chromophores |

| Water Treatment | Dechlorination | Reduces Cl₂ to Cl⁻ |

Recent Research and Innovations

Pharmaceutical Formulations

Patent US-11291728-B2 describes a buffered solution of sodium thiosulfate anhydrous for intravenous use, optimized for stability at pH 6.5–7.5 . This formulation enhances shelf life and reduces nephrotoxicity risks compared to earlier hydrated forms .

Green Chemistry Applications

The compound’s role as a sulfur surrogate in organic synthesis aligns with green chemistry principles. For example, its use in thioester synthesis eliminates the need for toxic thiols, reducing waste and improving reaction safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume